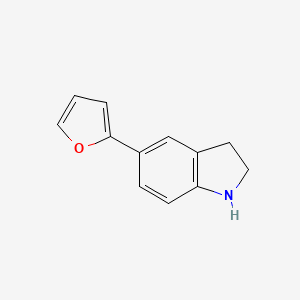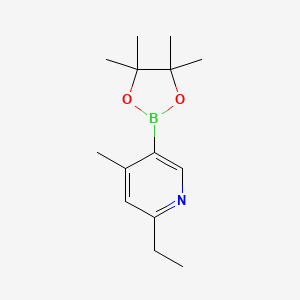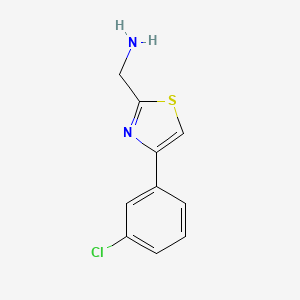
D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isofagomine D-Tartrate is a chemical compound known for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Gaucher disease, a lysosomal storage disorder. Isofagomine D-Tartrate functions as a chemical chaperone, stabilizing and promoting the proper folding of β-glucosidase, thereby increasing its activity .
准备方法
Synthetic Routes and Reaction Conditions
Isofagomine D-Tartrate can be synthesized through various methods. One notable method involves the reaction of isofagomine with tartaric acid to form the tartrate salt. The synthesis typically involves the following steps:
Formation of Isofagomine: Isofagomine is synthesized through a series of chemical reactions starting from readily available starting materials. The process involves the formation of a piperidine ring and subsequent functionalization to introduce hydroxyl groups.
Formation of Isofagomine D-Tartrate: Isofagomine is then reacted with tartaric acid under controlled conditions to form the tartrate salt. .
Industrial Production Methods
Industrial production of Isofagomine D-Tartrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain Isofagomine D-Tartrate of pharmaceutical grade .
化学反应分析
Types of Reactions
Isofagomine D-Tartrate undergoes various chemical reactions, including:
Oxidation: Isofagomine D-Tartrate can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert Isofagomine D-Tartrate to its reduced forms.
Substitution: Isofagomine D-Tartrate can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Isofagomine D-Tartrate can yield oxo derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Isofagomine D-Tartrate has a wide range of scientific research applications, including:
Chemistry: Isofagomine D-Tartrate is used as a tool to study enzyme kinetics and the molecular basis of enzyme dysfunction. .
Biology: In biological research, Isofagomine D-Tartrate is used to investigate the mechanisms of lysosomal storage disorders, particularly Gaucher disease. .
Medicine: Isofagomine D-Tartrate has potential therapeutic applications in the treatment of Gaucher disease. .
Industry: In the pharmaceutical industry, Isofagomine D-Tartrate is used in the development of drugs targeting lysosomal storage disorders. .
作用机制
Isofagomine D-Tartrate exerts its effects by binding selectively to the catalytic pocket of β-glucosidase. This binding stabilizes the enzyme and promotes its proper folding, thereby increasing its activity. The compound acts as a chemical chaperone, enhancing the functional quantity of β-glucosidase within lysosomes. This mechanism is particularly beneficial in the context of Gaucher disease, where β-glucosidase is misfolded due to genetic mutations .
相似化合物的比较
Similar Compounds
Isofagomine D-Tartrate can be compared with other β-glucosidase inhibitors, such as:
Miglustat: Another inhibitor used in the treatment of Gaucher disease, but with a different mechanism of action.
Eliglustat: A glucosylceramide synthase inhibitor used for the same condition.
Imiglucerase: A recombinant human β-glucosidase used in enzyme replacement therapy
Uniqueness
Isofagomine D-Tartrate is unique due to its dual role as an inhibitor and a chemical chaperone. Unlike other inhibitors, it not only inhibits β-glucosidase but also stabilizes and promotes its proper folding, thereby increasing the enzyme’s activity. This dual functionality makes Isofagomine D-Tartrate a valuable compound in both research and therapeutic applications .
属性
分子式 |
C10H19NO9 |
|---|---|
分子量 |
297.26 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI 键 |
ULBPPCHRAVUQMC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)

![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)





